molecular formula C26H27NO6 B11146341 7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl N-[(benzyloxy)carbonyl]norvalinate

7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl N-[(benzyloxy)carbonyl]norvalinate

Cat. No.: B11146341
M. Wt: 449.5 g/mol
InChI Key: WNROXZPOKSQTRQ-UHFFFAOYSA-N
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Description

7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl N-[(benzyloxy)carbonyl]norvalinate: is a complex organic compound with the following structural formula:

Structure: C16H16O5\text{Structure: } \text{C16H16O5} Structure: C16H16O5

This compound combines a chromene ring system with a norvalinate moiety, and it contains a benzyloxy carbonyl group. The presence of the chromene ring suggests potential biological activity, as chromenes are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes:

Industrial Production:

Industrial-scale production methods for this compound remain scarce due to its specialized nature. Researchers interested in its synthesis would need to explore custom approaches or modifications of existing methods.

Chemical Reactions Analysis

Reactivity:

The compound may undergo various reactions, including:

    Oxidation: Oxidative processes could modify the chromene ring or the benzyloxy carbonyl group.

    Reduction: Reduction reactions might target the carbonyl functionality or other functional groups.

    Substitution: Substituents on the chromene ring may be replaced via nucleophilic substitution.

Common Reagents and Conditions:

Specific reagents and conditions depend on the desired transformations. Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., Grignard reagents).

Major Products:

The major products would vary based on the specific reactions performed. Potential products include derivatives of the chromene ring or modified carbonyl compounds.

Scientific Research Applications

This compound’s applications span several fields:

    Chemistry: It serves as a synthetic intermediate or building block for more complex molecules.

    Biology: Researchers may explore its interactions with biological targets (e.g., enzymes, receptors).

    Medicine: Investigations into potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Its unique structure could find applications in materials science or organic synthesis.

Mechanism of Action

The precise mechanism remains speculative without experimental data. potential targets could involve cellular signaling pathways, enzymatic processes, or receptor binding.

Comparison with Similar Compounds

While direct analogs are scarce, we can compare it to related chromene derivatives:

Properties

Molecular Formula

C26H27NO6

Molecular Weight

449.5 g/mol

IUPAC Name

(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) 2-(phenylmethoxycarbonylamino)pentanoate

InChI

InChI=1S/C26H27NO6/c1-3-8-20(27-26(30)31-15-17-9-5-4-6-10-17)25(29)33-22-14-16(2)13-21-23(22)18-11-7-12-19(18)24(28)32-21/h4-6,9-10,13-14,20H,3,7-8,11-12,15H2,1-2H3,(H,27,30)

InChI Key

WNROXZPOKSQTRQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OC1=CC(=CC2=C1C3=C(CCC3)C(=O)O2)C)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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